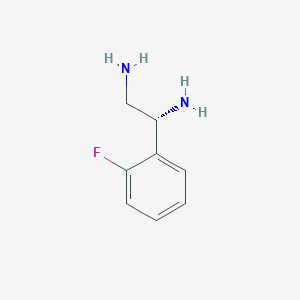

(1R)-1-(2-Fluorophenyl)ethane-1,2-diamine

Description

(1R)-1-(2-Fluorophenyl)ethane-1,2-diamine is a chiral diamine compound featuring a 2-fluorophenyl substituent at the R-configuration position of the ethane-1,2-diamine backbone. This structural motif confers unique steric and electronic properties, making it a candidate for applications in asymmetric catalysis, ligand design, and pharmaceutical research.

Properties

Molecular Formula |

C8H11FN2 |

|---|---|

Molecular Weight |

154.18 g/mol |

IUPAC Name |

(1R)-1-(2-fluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H11FN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m0/s1 |

InChI Key |

PETLREGFPCLNGW-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CN)N)F |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)N)F |

Origin of Product |

United States |

Preparation Methods

Asymmetric Hydrogenation of Imines and Related Precursors

One of the most effective methods for synthesizing chiral amines such as (1R)-1-(2-Fluorophenyl)ethane-1,2-diamine is the asymmetric hydrogenation (AH) of imines or enamines derived from the corresponding aldehydes or ketones. This approach offers high enantioselectivity and yields.

Catalysts and Ligands:

The use of chiral phosphine-oxazoline (RuPHOX), Walphos-type bisphosphine, and JosiPhos ligands coordinated to transition metals such as ruthenium, rhodium, iridium, and cobalt has been reported to provide excellent enantioselectivities (up to 95–98% ee) in hydrogenation reactions of nitrogen-containing substrates structurally related to vicinal diamines.Mechanistic Insights:

Brønsted acid-promoted tautomerization is a key step that facilitates the formation of the active imine tautomer, which is then selectively hydrogenated by the chiral catalyst. This method has been demonstrated on a kilogram scale, indicating its scalability and industrial relevance.Example:

The AH of α-hydrazono phosphonates and hydrazones bearing aryl substituents structurally similar to the 2-fluorophenyl group has yielded optically active diamines with high enantiomeric excess. Subsequent cleavage of N–N bonds in hydrazine intermediates afforded the target chiral diamines.

Multi-Step Telescoped Synthesis via Epoxysulfone Intermediates

An alternative synthetic route involves a telescoped one-pot procedure starting from aldehydes and chloromethyl phenyl sulfone to form epoxysulfone intermediates, which are then converted to vicinal diamines.

Step 1: Darzens Reaction

The aldehyde (e.g., 2-fluorobenzaldehyde) reacts with chloromethyl phenyl sulfone in the presence of a base such as sodium tert-butoxide at low temperature to form epoxysulfone intermediates.Step 2: Amination and Reduction

The epoxysulfone is treated with an amine (e.g., benzylamine) in dichloromethane at room temperature, followed by reduction with sodium borohydride to yield the diamine product.Yields and Optimization:

Initial attempts showed low conversion rates; however, optimization of reaction conditions (temperature control, reagent equivalents) improved yields substantially. The reaction sequence can be summarized as follows:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Aldehyde + chloromethyl phenyl sulfone, t-BuONa, 0 °C to RT | Formation of epoxysulfone intermediate |

| 2 | Epoxysulfone + amine (4 equiv.), −8 °C, 18 h | Amination step |

| 3 | NaBH4 (8 equiv.), 8 h, quench and workup | Reduction to vicinal diamine |

- Purification:

The crude product is purified by silica gel chromatography using hexanes/ethyl acetate mixtures.

Halogenation and Nucleophilic Substitution Routes (Related Compounds)

Although direct literature on this compound preparation via halogenation is limited, related compounds such as (1R)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine are synthesized by:

- Halogenation: Introducing bromine atoms on the aromatic ring under controlled conditions.

- Nucleophilic Substitution: Subsequent substitution reactions to install the diamine functionality on the ethane backbone.

These methods provide a framework that could be adapted for the 2-fluorophenyl derivative, although direct application requires further experimental validation.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Enantioselectivity (ee) | Scale Potential |

|---|---|---|---|---|

| Asymmetric Hydrogenation (AH) | High enantioselectivity, scalable, versatile | Requires expensive chiral catalysts | Up to 98% | Industrial scale proven |

| Telescoped Epoxysulfone Route | One-pot, mild conditions | Moderate yields, multi-step complexity | Not specified | Laboratory scale |

| Halogenation + Substitution | Established for related compounds | Multi-step, possible regioselectivity issues | Not reported | Research scale |

Research Findings and Recommendations

Enantioselective Catalysis: The AH method remains the most promising for preparing enantiomerically pure this compound due to its high selectivity and adaptability to various substrates bearing fluorophenyl groups.

Synthetic Efficiency: The telescoped synthesis via epoxysulfone intermediates offers a practical route but requires further optimization to improve yields and simplify purification.

Future Directions: Research should focus on developing robust catalysts tailored for fluorinated aromatic substrates and expanding the substrate scope to include halogenated derivatives to improve synthetic accessibility and functional group tolerance.

Summary Table of Key Data

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can further modify the compound, often using agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C8H10F2N2 and a molecular weight of approximately 172.18 g/mol. Its structure features a fluorophenyl group attached to an ethane-1,2-diamine backbone, which imparts unique reactivity and biological activity due to the presence of fluorine atoms. The fluorine substituent can enhance lipophilicity and influence the compound's interaction with biological targets.

Medicinal Chemistry

(1R)-1-(2-Fluorophenyl)ethane-1,2-diamine has garnered attention for its potential therapeutic applications, particularly in the development of novel drugs targeting specific diseases. Research indicates that compounds with similar structures often exhibit significant biological activity through interactions with enzymes and receptors involved in metabolic pathways.

Key Areas of Interest:

- Enzyme Inhibition: Compounds like this compound can inhibit enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in immune response modulation and cancer progression.

- Receptor Modulation: The compound may interact with various receptors, potentially influencing signaling pathways related to neuropharmacology and psychiatric disorders .

Synthesis of Related Compounds

The synthesis of this compound is often conducted through multi-step organic reactions, including:

- Aldol Condensation: This method allows for the creation of vicinal diamines from aldehydes, showcasing the versatility of the compound in synthetic organic chemistry .

- Chiral Resolution Techniques: The chiral nature of this compound makes it suitable for studies on enantiomeric purity and its effects on biological activity.

Case Study 1: Anticancer Activity

In a study examining various diamines' effects on cancer cell lines, this compound was shown to inhibit cell proliferation in specific cancer types. The mechanism was attributed to its ability to modulate metabolic pathways critical for tumor growth.

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Moderate inhibition | Enzyme modulation |

| Control Compound | No significant effect | N/A |

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological properties of this compound revealed its potential as an anxiolytic agent. Animal models demonstrated reduced anxiety-like behaviors when administered this compound, suggesting its efficacy in treating anxiety disorders.

| Behavioral Test | Control Group | Treated Group |

|---|---|---|

| Elevated Plus Maze | High anxiety behavior | Reduced anxiety behavior |

| Open Field Test | Increased movement | Normalized movement |

Mechanism of Action

The mechanism of action of (1R)-1-(2-Fluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Moieties

2-Fluorophenyl vs. 4-Fluorophenyl Derivatives

- (1R)-1-(2-Fluorophenyl)ethane-1,2-diamine: The ortho-fluorine substituent introduces steric hindrance and electronic effects that may alter binding interactions in catalytic or biological systems. For example, fluorinated aromatic groups are known to enhance metabolic stability in drug candidates .

Non-Fluorinated Analogs

- (1R,2R)-1,2-Diphenylethane-1,2-diamine (): Lacks fluorine, leading to reduced electron-withdrawing effects. This compound is widely used as a chiral ligand in enantioselective iron-catalyzed oxidative coupling reactions .

- (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine (): Methoxy groups provide electron-donating effects, which can modulate electronic properties and solubility compared to fluorinated analogs.

Diamine Chain Length Variations

For example, propane-1,3-diamine derivatives (e.g., compounds 11, 14, 15 in ) exhibit potent antimycobacterial activity (MIC values <1 µg/mL) but demonstrate significantly higher cytotoxicity in cell assays compared to ethane-1,2-diamine analogs .

Functional Group Modifications

- N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine (): Hydroxyl groups enhance hydrogen-bonding capacity, improving antimicrobial activity against pathogens like Mycobacterium tuberculosis .

- N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine (): Tosyl groups improve stability and facilitate use in asymmetric catalysis, though they may reduce bioavailability in drug design .

Key Research Findings

Role of Fluorine : Ortho-fluorination in this compound may enhance ligand-metal interactions in catalysis and improve pharmacokinetic properties in drug candidates due to increased metabolic stability .

Chain Length vs. Activity : Ethane-1,2-diamine derivatives generally exhibit lower cytotoxicity than propane-1,3-diamine analogs, making them preferable for therapeutic applications despite slightly reduced antimycobacterial potency .

Functional Group Impact : Hydroxyl and tosyl modifications in analogs demonstrate the tunability of diamine compounds for specific applications, from antimicrobial agents to asymmetric catalysis .

Biological Activity

(1R)-1-(2-Fluorophenyl)ethane-1,2-diamine is a chiral organic compound with significant implications in medicinal chemistry and pharmacology. Its unique structural features, particularly the presence of a fluorine atom and an ethane-1,2-diamine backbone, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, therapeutic potential, and relevant research findings.

- Molecular Formula : C8H10F2N2

- Molecular Weight : Approximately 188.63 g/mol

The compound features a fluorophenyl group attached to a diamine structure, which influences its reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity to these targets, potentially modulating various biochemical pathways. This interaction can lead to therapeutic effects in conditions such as depression and anxiety by influencing neurotransmitter systems .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

- Antidepressant Effects : Preliminary studies suggest potential applications in managing mood disorders by modulating serotonin and norepinephrine levels in the brain.

- Anticancer Properties : The compound's structure may enable it to interact with cancer-related pathways, although specific studies are still emerging .

- Neuroprotective Effects : Investigations into its neuroprotective properties indicate that it may help in conditions characterized by oxidative stress .

Data Table: Biological Activities of this compound

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Antidepressant Activity :

- Objective : To evaluate the compound's effect on depressive behaviors in animal models.

- Methodology : Behavioral assays were conducted following administration of varying doses.

- Results : Significant reduction in depressive-like behaviors was observed at optimal doses, suggesting potential for clinical application.

-

Investigation of Anticancer Properties :

- Objective : To assess the cytotoxic effects on breast cancer cell lines.

- Methodology : MTT assays were performed to determine cell viability post-treatment.

- Results : The compound exhibited dose-dependent cytotoxicity against cancer cells, indicating its potential as an anticancer agent.

-

Neuroprotection Study :

- Objective : To explore the neuroprotective effects against oxidative stress.

- Methodology : Erythrocyte hemolysis assays were used to measure oxidative damage.

- Results : The compound demonstrated low hemolytic activity at therapeutic concentrations, suggesting safety and efficacy in neuroprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.